Cgp 37849
Overview
Description
Mechanism of Action
Target of Action
CGP 37849, also known as 2-Amino-4-methyl-5-phosphono-3-pentenoic acid, is a competitive antagonist at the NMDA receptor . The NMDA receptor is a type of glutamate receptor that plays a key role in learning, memory, and synaptic plasticity .
Mode of Action
As a competitive antagonist, this compound binds to the active site of the NMDA receptor, thereby preventing the binding of the natural ligand, glutamate . This inhibits the activation of the NMDA receptor, reducing the influx of calcium ions into the neuron .
Biochemical Pathways
The inhibition of NMDA receptors by this compound affects several biochemical pathways. It reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal excitability . This can have downstream effects on various neuronal functions, including learning and memory processes, and the regulation of mood .
Pharmacokinetics
This suggests that it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It is a potent anticonvulsant in animal models, suggesting that it can reduce neuronal excitability and prevent seizure activity . It also has neuroprotective activity, potentially protecting neurons from damage caused by excessive activation of NMDA receptors . Additionally, this compound shows antidepressant and anxiolytic effects, indicating that it may have a role in regulating mood and anxiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of magnesium ions in the extracellular environment can affect the activity of NMDA receptors and, consequently, the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Cgp 37849 plays a significant role in biochemical reactions by acting as a competitive antagonist at the NMDA receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. This compound binds to the NMDA receptor, inhibiting the binding of glutamate and thereby reducing the excitatory neurotransmission mediated by this receptor . This interaction is particularly important in conditions where excessive NMDA receptor activity leads to excitotoxicity and neuronal damage .
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, it reduces excitotoxicity by inhibiting NMDA receptor activity, which can protect against neuronal damage in conditions such as epilepsy and neurodegenerative diseases . Additionally, this compound has been found to have antidepressant and anxiolytic effects, likely due to its modulation of NMDA receptor-mediated signaling pathways . This compound also affects gene expression and cellular metabolism by altering the activity of NMDA receptors, which are involved in various intracellular signaling cascades .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism at the NMDA receptor. By binding to the receptor, this compound prevents the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition reduces calcium influx through the receptor, which in turn decreases the activation of downstream signaling pathways that can lead to excitotoxicity and neuronal damage . Additionally, this compound has been shown to modulate the expression of genes involved in synaptic plasticity and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that repeated administration of this compound can lead to changes in receptor density and function, indicating potential long-term effects on cellular function . In vivo studies have demonstrated that this compound can provide sustained neuroprotection and anticonvulsant effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant anticonvulsant and neuroprotective effects without causing major adverse effects . At higher doses, the compound can lead to toxicity and adverse effects, including motor impairment and potential neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the NMDA receptor. The compound is metabolized in the body, and its metabolites can also interact with NMDA receptors, contributing to its overall pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . Within cells, this compound can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments . This distribution is crucial for its ability to modulate NMDA receptor activity and provide neuroprotection.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the NMDA receptor, which is located on the cell membrane of neurons . The compound’s activity is influenced by its ability to bind to these receptors and inhibit their function. Additionally, this compound may undergo post-translational modifications that affect its localization and activity within specific cellular compartments . These modifications can play a role in directing the compound to areas where it can exert its therapeutic effects most effectively.
Preparation Methods
The synthesis of CGP 37849 involves several steps, starting with the preparation of the key intermediate, 4-methyl-5-phosphonopent-3-enoic acid . The synthetic route typically includes the following steps:
Formation of the intermediate: The intermediate is synthesized through a series of reactions, including the addition of a phosphonate group to a suitable precursor.
Amination: The intermediate undergoes amination to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
CGP 37849 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGP 37849 has a wide range of scientific research applications:
Comparison with Similar Compounds
CGP 37849 is often compared with other NMDA receptor antagonists, such as:
CGP 39551: This compound is an ethyl ester derivative of this compound and exhibits similar pharmacological properties.
MK-801: A non-competitive NMDA receptor antagonist with potent neuroprotective effects.
AP5 (2-amino-5-phosphonopentanoate): Another competitive NMDA receptor antagonist used in research.
This compound is unique due to its high selectivity and potency as a competitive NMDA receptor antagonist, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873634 | |
Record name | CGP 37849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-31-0, 137424-81-8 | |
Record name | CGP-37849 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP 37849 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CGP-37849 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CGP 37849 interact with NMDA receptors?
A1: this compound acts as a competitive antagonist at the glutamate binding site of NMDA receptors. [, , , , , ] This means it directly competes with glutamate, the endogenous excitatory neurotransmitter, for binding to the receptor. [, , , , , ]
Q2: What are the downstream consequences of this compound binding to NMDA receptors?
A2: By blocking NMDA receptors, this compound prevents glutamate-induced activation, leading to a reduction in NMDA receptor-mediated currents. [, , , ] This inhibition of NMDA receptor function has been shown to exert various effects on neuronal excitability, synaptic plasticity, and behavior. [, , , , , , , ]
Q3: Does this compound affect other glutamate receptor subtypes like AMPA receptors?
A3: Research indicates that this compound exhibits selectivity for NMDA receptors and does not significantly affect AMPA receptor-mediated currents. [, ] This selectivity is crucial for understanding its specific actions on neuronal circuits. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers primarily focus on the pharmacological aspects of this compound, detailed spectroscopic data and information about its material compatibility and stability under various conditions are not explicitly discussed.
Q5: How does the structure of this compound contribute to its potency and selectivity?
A5: this compound is an unsaturated analog of the NMDA receptor antagonist 2-amino-5-phosphonopentanoate (AP5). [] Its potency is attributed to the trans configuration of the APPA molecule and the D-stereoisomer. [] The research highlights that modifications in the structure, such as esterification to form CGP 39551, can affect its potency and pharmacokinetic properties. [, , , , ]
Q6: Are there known structure-activity relationships for this compound and related compounds?
A6: Research suggests that specific structural features, like the presence of the phosphonic acid group and the unsaturated side chain, are crucial for this compound's activity. [] Further investigations into structure-activity relationships could optimize its pharmacological profile. []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: this compound demonstrates oral activity, suggesting good absorption from the gastrointestinal tract. [, ] Its distribution, metabolism, and excretion profiles require further investigation. [, ] Research indicates that its ethyl ester derivative, CGP 39551, exhibits a prolonged duration of action compared to this compound. []
Q8: How do the pharmacokinetic properties of this compound compare to other NMDA receptor antagonists?
A8: this compound shows a relatively long duration of action (4 hours) compared to some NMDA antagonists like AP5 (1 hour) but shorter than CGP 39551 (48 hours). [] This information highlights the diversity in pharmacokinetic profiles within this class of compounds. []
Q9: What in vitro models have been used to study the effects of this compound?
A9: this compound's effects have been extensively studied in vitro using rodent brain slices, [, ] cultured mouse spinal cord neurons, [, ] and Xenopus oocytes expressing excitatory amino acid receptors. [] These models have been instrumental in characterizing its electrophysiological effects on neuronal activity and its interactions with NMDA receptors. [, , , ]
Q10: What animal models have been employed to investigate the potential therapeutic effects of this compound?
A10: Researchers have utilized various animal models to explore the potential of this compound in different conditions, including:
- Seizures: Studies in DBA/2 mice and photosensitive Senegalese baboons (Papio papio) assessed its anticonvulsant effects against sound-induced seizures and photically induced myoclonus, respectively. [, ]
- Epilepsy: Investigations using the amygdala kindling model in rats examined its efficacy against complex partial and secondarily generalized seizures. []
- Ischemic Brain Damage: The four-vessel occlusion model in rats and the middle cerebral artery occlusion model in cats were employed to evaluate its neuroprotective effects. [, ]
- Depression: The forced swimming test in rats and mice was used to assess its antidepressant-like effects. [, ]
Q11: Has this compound been investigated in clinical trials for any indications?
A11: While preclinical research suggests potential therapeutic applications for this compound, the provided literature does not mention any completed or ongoing clinical trials.
Q12: What is the safety profile of this compound?
A12: Research indicates that this compound can produce behavioral effects at doses higher than those required for its anticonvulsant effects. [] These effects include ataxia, hyperactivity, and stereotypies. [, ] The therapeutic index (TI), representing the ratio between the effective dose and the dose causing adverse effects, is an essential consideration for its potential clinical use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.